

# The Discovery and Development of Rilematovir: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Guide for Researchers and Drug Development Professionals

## **Abstract**

Rilematovir (JNJ-53718678) is an investigational, orally bioavailable small molecule inhibitor of the respiratory syncytial virus (RSV) fusion (F) protein. Developed by Janssen, this compound reached Phase 2 clinical trials for the treatment of RSV infection in pediatric and adult populations. Rilematovir binds to the prefusion conformation of the RSV F protein, preventing the conformational changes necessary for viral and host cell membrane fusion, thereby inhibiting viral entry. Despite demonstrating antiviral activity and a favorable safety profile in clinical studies, its development was discontinued due to strategic reasons not related to safety. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of rilematovir, intended for researchers and professionals in the field of antiviral drug development.

#### Introduction

Respiratory syncytial virus (RSV) is a leading cause of acute lower respiratory tract infections, posing a significant health burden, particularly in infants, young children, and older adults.[1] Despite its prevalence and impact, therapeutic options remain limited, highlighting the urgent need for effective antiviral agents.[1] The RSV F protein, a type I fusion glycoprotein on the viral surface, is essential for viral entry into host cells and represents a prime target for antiviral intervention.[2] **Rilematovir** emerged from a dedicated drug discovery program aimed at identifying potent inhibitors of this critical viral machinery.



# **Discovery and Lead Optimization**

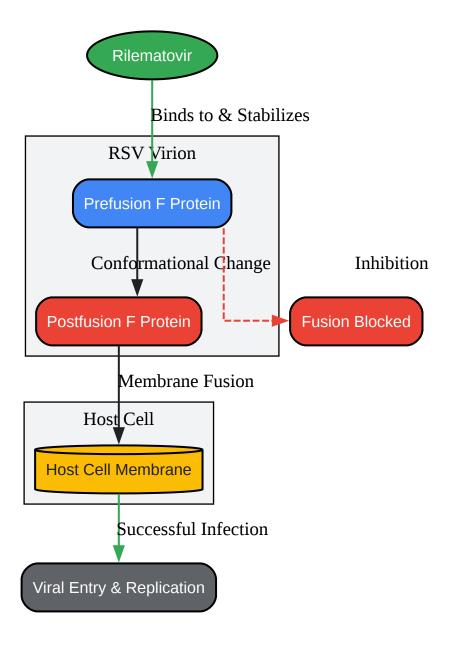
The discovery of **rilematovir** was the result of an extensive medicinal chemistry effort focused on identifying and optimizing inhibitors of the RSV F protein. The development program originated from a benzimidazole-based scaffold, which showed initial promise as an RSV fusion inhibitor.[3] Through a process of iterative optimization, the core scaffold was evolved to an indole-based derivative to enhance potency and improve pharmacokinetic properties.[1]

This lead optimization process involved systematic modifications to different parts of the molecule to understand the structure-activity relationship (SAR). Key insights from these studies guided the synthesis of novel analogs with improved antiviral activity and drug-like properties.[4]

#### **Mechanism of Action**

**Rilematovir** is a direct-acting antiviral that specifically targets the RSV F protein.[2] The F protein undergoes a series of conformational changes to mediate the fusion of the viral envelope with the host cell membrane, a critical step for viral entry and the initiation of infection. **Rilematovir** binds to a pocket within the prefusion conformation of the F protein, stabilizing it and preventing the conformational rearrangements required for membrane fusion.[5] This inhibition of viral entry effectively blocks the virus from infecting host cells and replicating.[2]





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Figure 1: Mechanism of action of Rilematovir.

# Preclinical Development In Vitro Antiviral Activity

**Rilematovir** demonstrated potent and selective antiviral activity against a range of RSV strains in vitro.[1] Its efficacy was evaluated in various cell-based assays, consistently showing subnanomolar to low nanomolar potency.



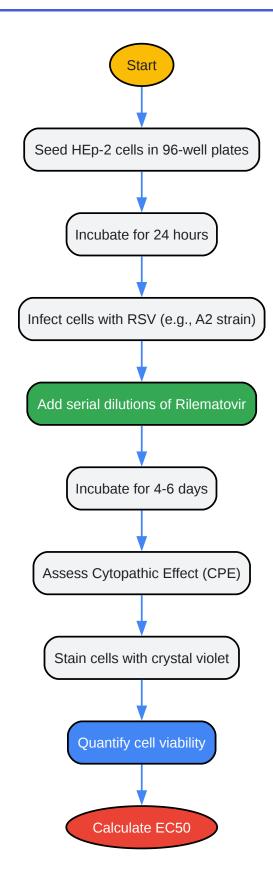
Parameter	Value	Assay Details	Reference
EC50	1.2 nM	Human Bronchial Epithelial Cells (HBECs)	[6]
EC50	460 pM	HeLa cells	[5]
Activity Spectrum	Active against RSV A and B subtypes	Cellular infection models	[1][5]
Cytotoxicity (CC50)	>20 μM	HEp-2 and MT-4 cells	[7]

Table 1: In Vitro Activity of Rilematovir

# Experimental Protocol: RSV Antiviral Assay (Generalized)

A common method to determine the antiviral activity of compounds like **rilematovir** is a cytopathic effect (CPE) inhibition assay.





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Figure 2: Generalized workflow for an RSV antiviral assay.



- Cell Culture: HEp-2 cells are seeded in 96-well microtiter plates and incubated overnight to form a monolayer.[8]
- Infection: The cell culture medium is replaced with medium containing RSV at a specific multiplicity of infection (MOI).[8]
- Compound Treatment: Serial dilutions of rilematovir are added to the infected cells.[8]
- Incubation: The plates are incubated for several days to allow for viral replication and the development of CPE.[8]
- Quantification: The extent of cell protection from viral CPE is quantified, often by staining the remaining viable cells with a dye like crystal violet. The absorbance is then measured to determine the concentration of the compound that inhibits CPE by 50% (EC50).[8]

#### In Vivo Efficacy

The cotton rat is a well-established animal model for studying RSV infection and evaluating antiviral candidates as it is susceptible to human RSV and displays some features of human pathology.[9] Preclinical studies in the cotton rat model demonstrated the in vivo efficacy of **rilematovir**.[9] While specific quantitative data from these studies are not extensively published, the results supported the progression of **rilematovir** into clinical development.

#### **Pharmacokinetics and Toxicology**

Preclinical studies evaluated the absorption, distribution, metabolism, and excretion (ADME) and toxicology profile of **rilematovir**. These studies indicated that the compound had good oral bioavailability and a safety profile that supported its evaluation in human clinical trials.

### **Clinical Development**

**Rilematovir** progressed through several clinical trials to evaluate its safety, pharmacokinetics, and efficacy in different patient populations.





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Figure 3: Clinical development pathway of Rilematovir.

## Phase 1b Study in Infants (NCT02593851)

This study evaluated the pharmacokinetics, safety, and antiviral effects of **rilematovir** in hospitalized infants with RSV infection. The results showed that target drug exposures were achieved and the drug was well-tolerated.[10] Antiviral activity was observed, with a notable change in viral load from baseline.[10]

Parameter	Rilematovir	Placebo	Reference
Median Viral Load Change from Baseline (Day 3)	-1.98 log10 copies/mL	-0.32 log10 copies/mL	[10]
AUC24h at Day 7 (Highest Doses)	34,980 - 39,627 ng.hr/mL	N/A	

Table 2: Key Findings from the Phase 1b Study in Infants

### Phase 2a Human Challenge Study (NCT02387606)

This study assessed the antiviral activity of **rilematovir** in healthy adult volunteers experimentally infected with RSV. Participants were randomized to receive one of three doses of **rilematovir** or a placebo.[4] The study successfully established clinical proof-of-concept.[4]



Parameter	Rilematovir (75mg, 200mg, 500mg)	Placebo	Reference
Mean Viral Load AUC (log10 PFUe.hour/mL)	203.8 - 253.8	432.8	[4]
Mean Peak Viral Load	Lower than placebo	-	[4]
Duration of Viral Shedding	Shorter than placebo	-	[4]
Mean Overall Symptom Score	Lower than placebo	-	[4]

Table 3: Results from the Phase 2a Human Challenge Study

### Phase 2 CROCuS Study in Children (NCT03656510)

This multicenter, randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of **rilematovir** in children aged  $\geq$ 28 days to  $\leq$ 3 years with RSV infection.[1] The study was terminated prematurely for strategic reasons unrelated to safety.[1] The combined data suggested a small but favorable antiviral effect.[1]



Parameter	Rilematovir (Low Dose)	Rilematovir (High Dose)	Placebo	Reference
Median Time to Symptom Resolution (Cohort 1, days)	6.01	5.82	7.05	[1]
Median Time to Symptom Resolution (Cohort 2, days)	6.45	6.26	5.85	[1]
Adverse Events (Cohort 1)	61.9%	-	58.0%	[1]
Adverse Events (Cohort 2)	50.8%	-	47.1%	[1]

Table 4: Key Outcomes from the Phase 2 CROCuS Study

# **Discontinuation of Development**

In 2022, Janssen announced the discontinuation of the clinical development of **rilematovir**.[1] This decision was based on a strategic review of the company's portfolio and was not due to any safety concerns with the compound.[1]

#### Conclusion

Rilematovir represents a well-characterized and potent inhibitor of the RSV F protein that demonstrated a clear mechanism of action and promising antiviral activity in both preclinical models and human clinical trials. Its development history showcases a successful lead optimization campaign and a thorough clinical evaluation pathway. Although its development was halted, the data generated from the rilematovir program provides valuable insights for the ongoing efforts to develop effective therapeutics for RSV infection. The journey of rilematovir underscores the complexities of drug development, where strategic business decisions can influence the trajectory of a promising clinical candidate. The comprehensive data package for



**rilematovir** remains a valuable resource for the scientific community dedicated to combating respiratory viruses.

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#### References

- 1. CROCuS, a Phase II Study Evaluating the Antiviral Activity, Clinical Outcomes, and Safety
  of Rilematovir in Children Aged ≥ 28 Days and ≤ 3 Years with Acute Respiratory Tract
  Infection Due to Respiratory Syncytial Virus PMC [pmc.ncbi.nlm.nih.gov]
- 2. A pilot phase 2a, randomized, double-blind, placebo-controlled study to explore the
  antiviral activity, clinical outcomes, safety, and tolerability of rilematovir at two dose levels in
  non-hospitalized adults with respiratory syncytial virus infection PubMed
  [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antiviral Activity of Oral JNJ-53718678 in Healthy Adult Volunteers Challenged With Respiratory Syncytial Virus: A Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. noblelifesci.com [noblelifesci.com]
- 9. Pharmacokinetics, Safety, and Antiviral Effects of Multiple Doses of the Respiratory Syncytial Virus (RSV) Fusion Protein Inhibitor, JNJ-53718678, in Infants Hospitalized With RSV Infection: A Randomized Phase 1b Study PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Discovery and Development of Rilematovir: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608233#rilematovir-discovery-and-development-history]



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